molecular formula C24H22N2O3S B2808408 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine CAS No. 895643-34-2

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine

Cat. No.: B2808408
CAS No.: 895643-34-2
M. Wt: 418.51
InChI Key: PFYKTEVPZLEBFO-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided detailed insights into their synthesis, crystal, and molecular-electronic structure. These compounds are structurally characterized by X-ray single crystal diffraction and are linked into frameworks by hydrogen bonds, with potential implications for designing new materials with specific properties (Rublova et al., 2017).

Molecular Structure and Interaction Studies

  • Investigations into the molecular structure of certain compounds, such as the "4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate," showcase how these molecules adopt specific spatial conformations that enable intermolecular interactions. Such studies are crucial for understanding how these compounds can be utilized in material science and pharmaceutical applications (Bortoluzzi et al., 2011).

Synthetic Pathways and Chemical Properties

  • The synthesis and characterization of quinazoline derivatives, including studies on their antimicrobial and anticonvulsant activities, provide a window into how these compounds are synthesized and their potential therapeutic applications. These studies often involve complex synthetic pathways and detailed chemical analysis to elucidate the properties and activities of the synthesized compounds (Yan et al., 2013).

Biological and Pharmacological Research

  • Research on novel quinazolinone derivatives and their synthesis reveals insights into their antimicrobial activity, showcasing the potential for these compounds in developing new antibiotics or antifungal agents. Such studies are critical for understanding the biological activity of these molecules and their potential utility in medicine (Habib et al., 2013).

Nonlinear Optical Properties

  • The synthesis and characterization of compounds with specific substitutions on the benzenesulfonate group have been studied for their nonlinear optical absorption, demonstrating potential applications in optical limiting and other photonic technologies. This area of research is particularly relevant for the development of new materials for optical devices (Ruanwas et al., 2010).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-16-9-10-18(13-17(16)2)26-24-21-14-19(29-3)11-12-22(21)25-15-23(24)30(27,28)20-7-5-4-6-8-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYKTEVPZLEBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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